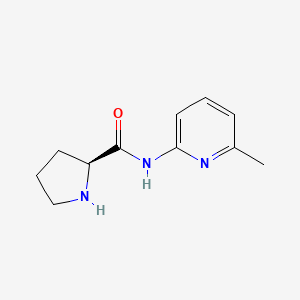
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide, commonly referred to as 2S-MPC, is a novel compound with a wide range of potential applications in scientific research. It is a chiral molecule, meaning that it has two different configurations, and has been used as a building block in the synthesis of various compounds with therapeutic properties. In particular, it has been used in the synthesis of compounds with antifungal, antiviral, and anti-inflammatory activity. We will also discuss the advantages and limitations for lab experiments, as well as the potential future directions of research involving 2S-MPC.
Applications De Recherche Scientifique
2S-MPC has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various compounds with therapeutic properties, such as antifungal, antiviral, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential applications in the treatment of cancer, as well as compounds with potential applications in the treatment of neurological disorders. In addition, 2S-MPC has been used in the synthesis of compounds with potential applications in the treatment of metabolic disorders.
Mécanisme D'action
The exact mechanism of action of 2S-MPC is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins and lipids. This inhibition of enzyme activity can lead to a decrease in the synthesis of certain proteins and lipids, which can have a range of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2S-MPC are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-fungal, and antiviral activity. In addition, it has been suggested that 2S-MPC may have potential applications in the treatment of cancer, as well as in the treatment of neurological and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2S-MPC in lab experiments is that it is a relatively simple compound to synthesize. Furthermore, it is a chiral molecule, which means that it can be used to synthesize compounds with different configurations. However, one limitation of using 2S-MPC in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of a given compound.
Orientations Futures
There are a number of potential future directions for research involving 2S-MPC. These include further research into its mechanism of action, as well as studies into its potential applications in the treatment of cancer, neurological disorders, and metabolic disorders. In addition, further research into the synthesis of compounds using 2S-MPC as a building block could lead to the development of new therapeutic agents. Finally, further research into the biochemical and physiological effects of 2S-MPC could lead to a better understanding of its potential applications in the treatment of various diseases and disorders.
Méthodes De Synthèse
2S-MPC is synthesized via a method known as a condensation reaction. This involves the reaction of a carboxylic acid and an amine, in this case pyrrolidine-2-carboxylic acid and 6-methylpyridine, respectively. The reaction occurs in the presence of a catalyst such as p-toluene sulfonic acid, and the product is a chiral amide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C.
Propriétés
IUPAC Name |
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-4-2-6-10(13-8)14-11(15)9-5-3-7-12-9/h2,4,6,9,12H,3,5,7H2,1H3,(H,13,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVMVSMHKJUDZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
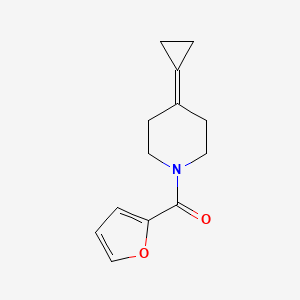
![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)
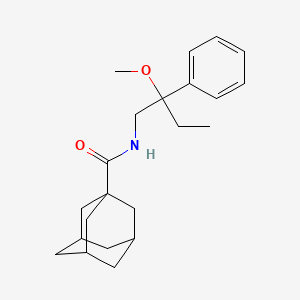
![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

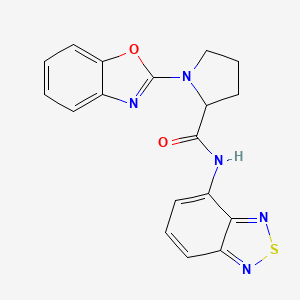
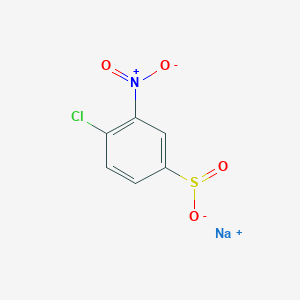
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
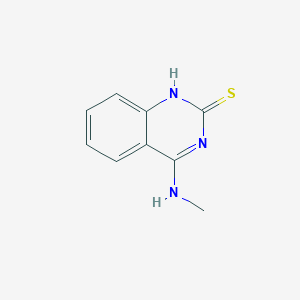
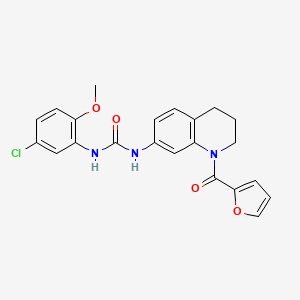
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)